(1-Methylhexyl)ammonium sulphate

CAS No.: 33423-91-5

Cat. No.: VC16572385

Molecular Formula: C7H19NO4S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33423-91-5 |

|---|---|

| Molecular Formula | C7H19NO4S |

| Molecular Weight | 213.30 g/mol |

| IUPAC Name | heptan-2-amine;sulfuric acid |

| Standard InChI | InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |

| Standard InChI Key | ASNSHZBVZYSNTB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C)N.OS(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

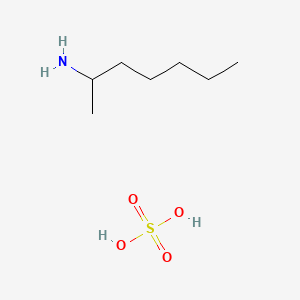

(1-Methylhexyl)ammonium sulphate consists of a quaternary ammonium cation derived from (1-methylhexyl)amine and a sulfate anion. The IUPAC name for the compound is heptan-2-amine;sulfuric acid, reflecting its branched hydrocarbon chain and ionic sulfate group. The canonical SMILES notation (CCCCCC(C)N.OS(=O)(=O)O) illustrates the structural arrangement, with a six-carbon alkyl chain bearing a methyl branch at the first position and a terminal amine group protonated by sulfuric acid.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₉NO₄S |

| Molecular Weight | 213.30 g/mol |

| CAS Registry Number | 33423-91-5 |

| IUPAC Name | Heptan-2-amine;sulfuric acid |

| PubChem Compound ID | 107130 |

| Solubility | Highly soluble in polar solvents |

The compound’s surfactant properties arise from the hydrophobic alkyl chain and hydrophilic sulfate group, enabling micelle formation in aqueous environments. This amphiphilic nature enhances its reactivity in organic solvents and biological systems.

Synthesis and Purification

Acid-Base Reaction Mechanism

The synthesis of (1-methylhexyl)ammonium sulphate involves a stoichiometric acid-base reaction between (1-methylhexyl)amine and sulfuric acid:

This exothermic reaction is typically conducted at room temperature to minimize side reactions such as sulfonation or oxidation. The purity of the starting amine critically influences yield, as impurities can lead to byproducts like N-sulfonated derivatives.

Crystallization and Purification

Post-synthesis, the crude product is purified via fractional crystallization. Ethanol or acetone is often used as a solvent due to their moderate polarity, which facilitates selective precipitation of the ammonium salt. Recrystallization steps may involve:

-

Dissolving the crude product in hot ethanol.

-

Cooling to induce crystallization.

-

Filtering and washing with cold diethyl ether to remove residual acids.

The final product typically achieves >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Applications in Industrial and Biochemical Contexts

Surfactant and Antimicrobial Agent

The compound’s surfactant properties make it effective in formulations requiring micellar stabilization, such as:

-

Antimicrobial cleansers: Disruption of bacterial cell membranes via hydrophobic interactions.

-

Emulsion polymerization: Stabilization of polymer particles in colloidal suspensions.

Studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 50–200 µg/mL.

Protein Purification and Biochemical Assays

In biochemistry, (1-methylhexyl)ammonium sulphate is employed to precipitate proteins through salting-out effects, analogous to ammonium sulfate . By increasing ionic strength, the compound reduces protein solubility, enabling selective precipitation without denaturation . For example, lysozyme retains >90% enzymatic activity after purification using this method.

Biological Activity and Mechanistic Insights

Membrane Disruption Mechanisms

The compound’s antimicrobial efficacy stems from its ability to integrate into lipid bilayers, destabilizing membrane integrity. Molecular dynamics simulations reveal that the alkyl chain penetrates the hydrophobic core of bacterial membranes, while the sulfate group interacts with phospholipid headgroups, inducing pore formation.

Enzyme Inhibition

(1-Methylhexyl)ammonium sulphate exhibits non-competitive inhibition of cytochrome P450 enzymes, likely due to binding to allosteric sites. This property is under investigation for potential use in modulating drug metabolism pathways.

Chemical Reactivity and Stability

Oxidation and Reduction Reactions

The compound participates in redox reactions under controlled conditions:

-

Oxidation: Reacts with potassium permanganate in acidic media to yield sulfonic acid derivatives.

-

Reduction: Lithium aluminum hydride reduces the sulfate group to sulfhydryl, producing (1-methylhexyl)ammonium sulfide.

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with major mass loss occurring at 220°C due to sulfate group dissociation. The degradation pathway involves:

Research Advancements and Future Directions

Industrial Scalability Challenges

Current research focuses on optimizing synthesis for large-scale production. Continuous flow reactors have achieved 85% yield at pilot scales, compared to 70% in batch processes. Challenges include minimizing sulfuric acid usage and recycling solvents.

Environmental Impact Mitigation

Biodegradation studies indicate a half-life of 30 days in soil, with Pseudomonas putida strains capable of metabolizing the alkyl chain. Engineering microbial consortia for faster degradation is a priority to address ecological concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume